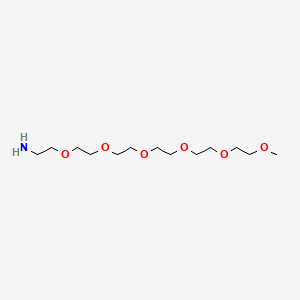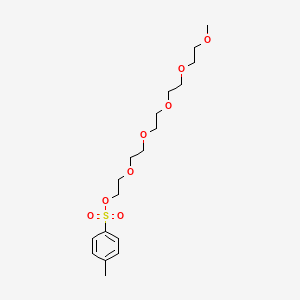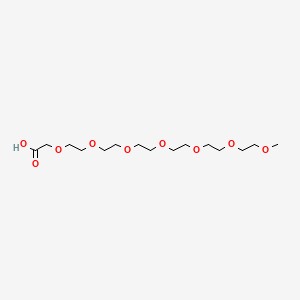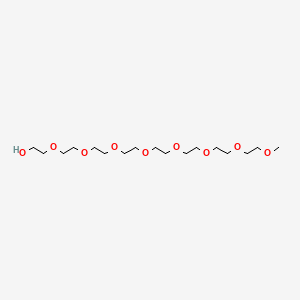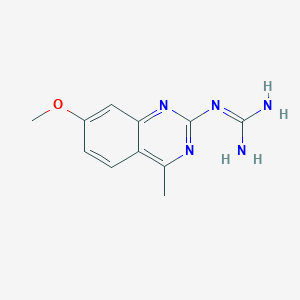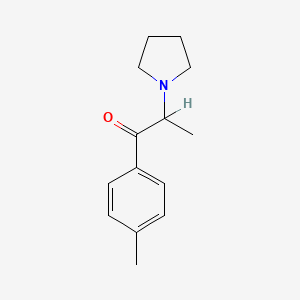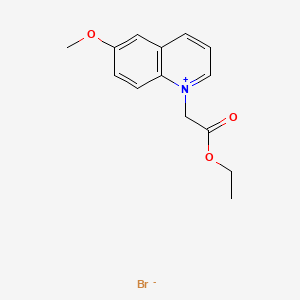![molecular formula C33H44N4O5 B1676875 methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate](/img/structure/B1676875.png)
methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate
描述
MV1 is a small molecule inhibitor of apoptosis protein (IAP) antagonist. It is known for its ability to induce the degradation of cellular IAPs, specifically c-IAP1 and c-IAP2, which are proteins that inhibit apoptosis. By promoting the degradation of these proteins, MV1 can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MV1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of MV1.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of MV1 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
MV1 undergoes several types of chemical reactions, including:
Oxidation: MV1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MV1 into reduced forms, which may have different biological activities.
Substitution: MV1 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction can produce reduced forms with different properties .
科学研究应用
MV1 has a wide range of scientific research applications, including:
Cancer Research: MV1 is extensively studied for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used to study the mechanisms of apoptosis and the role of IAPs in cell survival.
Drug Development: MV1 serves as a lead compound for the development of new drugs targeting IAPs.
Chemical Biology: Researchers use MV1 to investigate the interactions between small molecules and proteins, providing insights into protein function and regulation.
作用机制
MV1 exerts its effects by binding to the baculovirus IAP repeat (BIR) domains of c-IAP1 and c-IAP2. This binding induces the auto-ubiquitination and subsequent proteasomal degradation of these proteins. The degradation of c-IAP1 and c-IAP2 leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis. Additionally, MV1 can activate the non-canonical NF-κB pathway by stabilizing NF-κB-inducing kinase (NIK), further promoting apoptosis .
相似化合物的比较
Similar Compounds
SM-164: Another IAP antagonist with a similar mechanism of action.
LCL161: A small molecule that targets IAPs and induces apoptosis in cancer cells.
AT-406: An IAP antagonist that promotes the degradation of c-IAP1 and c-IAP2.
Uniqueness of MV1
MV1 is unique due to its high potency and specificity for c-IAP1 and c-IAP2. It has shown significant efficacy in preclinical studies, making it a promising candidate for further development. Compared to other IAP antagonists, MV1 has a distinct chemical structure that contributes to its unique binding properties and biological activities .
属性
IUPAC Name |
methyl (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)/t22-,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZYAHONNHULX-CJBSCAABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



